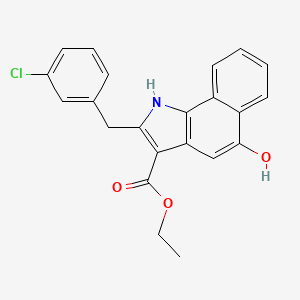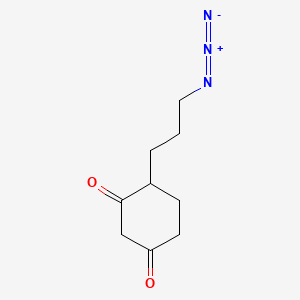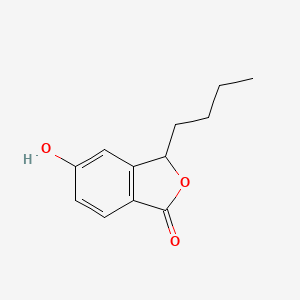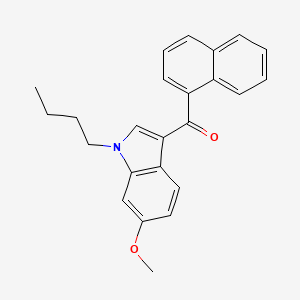
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: is a synthetic cannabinoid that is structurally related to JWH 073. This compound is primarily used for research and forensic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves the reaction of 1-butyl-6-methoxy-1H-indole-3-carboxylic acid with 1-naphthalenyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide, dimethyl sulfoxide, or ethanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
化学反应分析
Types of Reactions: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is used in various scientific research applications, including:
作用机制
The mechanism of action of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves its interaction with cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) . The compound acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways .
相似化合物的比较
JWH 073: The parent compound, which is a potent synthetic cannabinoid.
JWH 073 6-hydroxyindole metabolite: A primary metabolite of JWH 073 that is structurally similar to the 6-methoxyindole analog.
JWH 018: Another synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is unique due to the presence of a methoxy group at the 6-position of the indole ring. This structural modification can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .
属性
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869980-05-1 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
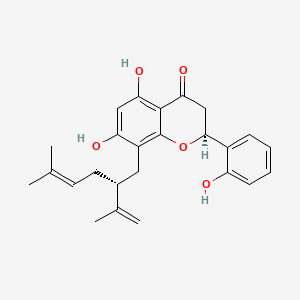
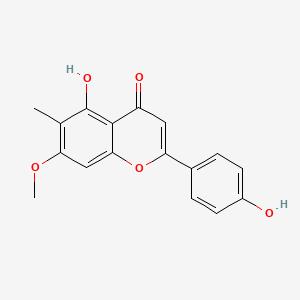
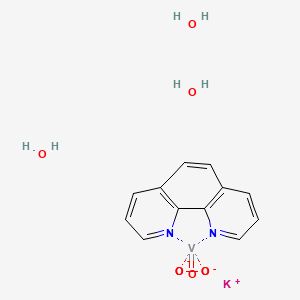
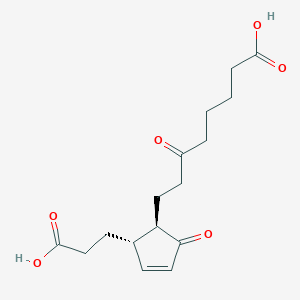
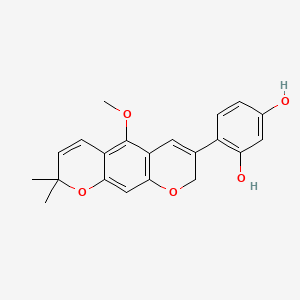
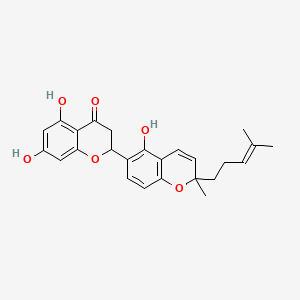
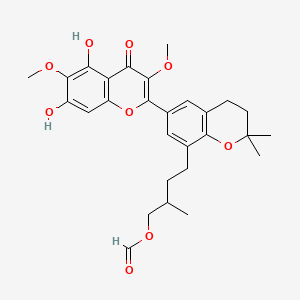
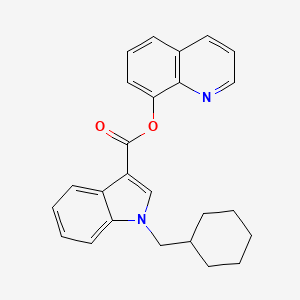
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
